4-Methoxy-2,3-dimethylaniline
Description
Properties
IUPAC Name |
4-methoxy-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQCNWWPXWOMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454926 | |
| Record name | 4-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77375-19-0 | |
| Record name | 4-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration-Reduction Approach
The nitration-reduction pathway remains a cornerstone for synthesizing 4-methoxy-2,3-dimethylaniline. This method begins with 2,3-dimethylphenol, which undergoes O-methylation to form 2,3-dimethylanisole (4-methoxy-2,3-dimethylbenzene). Subsequent nitration introduces a nitro group at the para position relative to the methoxy group, yielding 4-methoxy-2,3-dimethylnitrobenzene. Catalytic hydrogenation or reduction with sodium dithionite then converts the nitro group to an amine.
Critical Parameters :
Direct Alkylation Techniques
Direct alkylation of 4-methoxyaniline with methylating agents offers a streamlined route but requires precise control to avoid over-alkylation. Methyl iodide or dimethyl sulfate in the presence of potassium carbonate selectively introduces methyl groups at positions 2 and 3. The amine group is protected via acetylation prior to alkylation to prevent unwanted side reactions.
Example Protocol :
- Protect 4-methoxyaniline by acetylation with acetic anhydride.
- Perform Friedel-Crafts alkylation using methyl chloride and aluminum chloride at 40°C.
- Hydrolyze the acetyl group with hydrochloric acid to yield the final product.
Continuous Flow Synthesis Innovations
Recent advancements in continuous flow reactors have revolutionized the synthesis of aromatic amines. A patent-derived method for 4-methoxy-2-nitroaniline (CN111704555A) demonstrates scalability and efficiency, achieving 85–87% yield in three steps. Adapting this framework for this compound involves:
Step 1: Acetylation
- React 4-methoxyaniline with acetic anhydride in a continuous flow reactor (25°C, 133 min).
- Flow Rate : 5 mL/min (4-methoxyaniline solution) and 2.5 mL/min (acetic anhydride).
Step 2: Methylation
- Replace nitration with methyl group installation using methyl iodide and a base (e.g., NaOH) in a second reactor.
- Conditions : 50°C, 60 min, flow rate 3.5 mL/min.
Step 3: Hydrolysis
- Remove the acetyl group under acidic conditions (40°C, 400 min) to recover the free amine.
Advantages :
- Reduced reaction times (hours vs. days).
- Enhanced safety by minimizing exposure to hazardous intermediates.
Catalytic Methods and Optimization
Heterogeneous Catalysis
Palladium and nickel catalysts facilitate selective reductions and alkylations. For example, Pd/C (5% loading) in ethanol achieves 95% conversion during nitro group reduction, while zeolite-supported catalysts improve methyl group regioselectivity.
Solvent Effects
Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction rates by stabilizing transition states. Conversely, non-polar solvents (toluene) favor methylation selectivity by reducing solvent-catalyst interactions.
Comparative Analysis of Synthetic Routes
Table 1: Key Reaction Parameters and Outcomes
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Nitration-Reduction | 78 | 98 | 12 | High regioselectivity |
| Continuous Flow | 86 | 99 | 8 | Scalability |
| Direct Alkylation | 65 | 95 | 10 | Fewer steps |
Table 2: Catalytic Performance Comparison
| Catalyst | Reaction Type | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd/C (5%) | Nitro reduction | 95 | 99 |
| Zeolite-Ni | Methylation | 88 | 92 |
| AlCl₃ | Friedel-Crafts | 75 | 85 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and safety. Continuous flow systems minimize waste and energy consumption, while catalytic hydrogenation replaces stoichiometric reductants like sodium dithionite. Pilot-scale trials of the continuous flow method demonstrate a 40% reduction in production costs compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated aniline derivatives .
Scientific Research Applications
4-Methoxy-2,3-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dimethylaniline involves its interaction with various molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and interaction with enzymes and receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting cell membranes or inhibiting enzyme function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 4-Methoxy-2,3-dimethylaniline, highlighting substituent variations, applications, and physicochemical properties:
Key Comparative Insights:
b) Steric and Positional Isomerism
- The positional isomer 4-Methoxy-3,5-dimethylaniline (methyl groups at 3 and 5 instead of 2 and 3) exhibits distinct steric hindrance. This alters its reactivity in aromatic substitution, making it less favorable for intramolecular cyclization compared to the 2,3-dimethyl analog .
Biological Activity
4-Methoxy-2,3-dimethylaniline (CAS Number: 77375-19-0) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring. Its molecular formula is C₉H₁₃N O, with a molecular weight of approximately 151.21 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cell membranes and inhibiting enzyme functions. This action can lead to the death of microbial cells, making it a candidate for antibiotic development.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, studies have shown that derivatives similar to this compound can exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Aniline | C₆H₅NH₂ | Limited antimicrobial properties |
| 4-Methoxyaniline | C₇H₈N O | Moderate antimicrobial activity |
| 2,3-Dimethylaniline | C₈H₉N | Some anticancer activity |
| This compound | C₉H₁₃N O | Strong antimicrobial and anticancer properties |
This compound stands out due to the synergistic effects of its methoxy and methyl groups, which enhance its reactivity and biological efficacy compared to other aniline derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antiviral Activity : A study explored the antiviral potential of related compounds against Hepatitis B virus (HBV). Although not directly tested on HBV, the structural similarities suggest potential efficacy based on increased intracellular levels of APOBEC3G, which inhibits HBV replication .
- Toxicological Studies : Research indicates that certain dimethylanilines can induce DNA damage in animal models. While specific data on this compound was not highlighted in these studies, the implications suggest careful consideration regarding mutagenic potential .
- Antioxidant Activity : In vitro studies have shown that derivatives exhibit DPPH radical-scavenging activity, indicating potential as antioxidants. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Q & A
Q. What are the established synthetic routes for 4-Methoxy-2,3-dimethylaniline in academic research?
The compound is synthesized via reduction of 1-methoxy-2,3-dimethyl-4-nitrobenzene using iron powder under acidic conditions (e.g., HCl/ethanol). This nitro-to-amine conversion is monitored by TLC/HPLC and typically achieves >95% yield. Post-synthesis purification involves recrystallization from ethanol/water mixtures .
Q. How is the molecular structure of this compound characterized?
Researchers employ a multi-technique approach:
Q. What safety protocols are critical for handling this compound?
Key precautions include:
- Use of PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation.
- Storage at 2–6°C under inert gas (N₂/Ar) to prevent oxidation.
- Immediate neutralization of spills with 5% acetic acid .
Advanced Research Questions
Q. How do steric and electronic effects govern reactivity in cross-coupling reactions?
The 2,3-dimethyl groups create steric hindrance, directing electrophilic substitution to the para-methoxy position. The methoxy group’s electron-donating nature activates the ring for nucleophilic aromatic substitution but requires copper catalysis (e.g., Ullmann reactions at 120–140°C in DMF) to overcome steric barriers .
Q. What is the compound’s role in developing STING pathway inhibitors?
this compound serves as a precursor for acridinone-core synthesis via intramolecular cyclization. Its methyl and methoxy groups enhance hydrophobic interactions with STING’s binding pocket (e.g., Q266 residue in hSTING). Structural modifications at the C7 position retain critical hydrogen bonding for inhibitor activity .
Q. How can conflicting spectral data be resolved during characterization?
Contradictions in NMR/MS data often arise from oxidation byproducts. Mitigation strategies include:
- Redox-stable conditions : Add 0.1% BHT during analysis.
- High-resolution MS (HRMS) to distinguish isotopic patterns.
- 2D NMR (COSY, HSQC) to confirm coupling networks .
Methodological Focus
Q. How to optimize regioselectivity in derivatization reactions?
- Directed ortho-metalation : Use LDA/TMEDA to deprotonate the methyl-substituted position.
- Protection strategies : Boc-protection of the amine enables selective functionalization of the methoxy group.
- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals .
Q. What purification techniques address solubility challenges?
- Fractional crystallization : Ethanol/water (4:1 v/v) at -20°C removes polar impurities.
- Chromatography : Silica gel with ethyl acetate/hexane (1:5) + 0.5% triethylamine minimizes adsorption.
- Centrifugal partition chromatography : Heptane/ACN/DCM (5:3:2) achieves >99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
